5-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
5-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H23N7O2 and its molecular weight is 381.44. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and In Vitro Screening
A study focused on synthesizing novel pyridine derivatives for molecular docking and in vitro screenings. These compounds, including structures related to 5-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one, exhibited antimicrobial and antioxidant activities. The research highlights the potential of these derivatives in the development of new therapeutic agents (Flefel et al., 2018).
Chelation and Hydrogen-Bonded Crystals
In another study, researchers developed compounds structurally similar to this compound for metal chelation and the creation of hydrogen-bonded crystals. These compounds were designed to react with Ag(I) salts to form cationic chelates, demonstrating potential applications in crystal engineering (Duong et al., 2011).
Synthesis Methodologies
A novel synthesis method was proposed for compounds closely related to this compound. This method is significant for the large-scale production of such compounds, which have major importance in medicinal chemistry (Smaliy et al., 2011).
Heterocyclic Compounds in Pharmaceuticals and Agrochemicals
Studies have emphasized the role of nitrogen-containing heterocyclic compounds, like the one , as structural components in pharmaceuticals and agrochemicals. These compounds have been highlighted for their biological activities, further underlining the scientific significance of such molecular structures (Higasio & Shoji, 2001; 2004)(Higashio & Shoji, 2004).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridazinone and pyrrolidine derivatives, have been shown to interact with a wide range of biological targets .
Mode of Action
It’s known that the pyridazinone and pyrrolidine moieties in the compound can interact with various biological targets, leading to a range of physiological effects .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Pharmacokinetics
The pyridazinone and pyrrolidine moieties in the compound are known to contribute to its pharmacokinetic profile .
Result of Action
Compounds with similar structures have been shown to exhibit a wide range of biological activities .
Properties
IUPAC Name |
5-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-13-3-2-4-15(20-13)22-16-6-7-17(24-23-16)25-9-11-26(12-10-25)19(28)14-5-8-18(27)21-14/h2-4,6-7,14H,5,8-12H2,1H3,(H,21,27)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQLMIDREZADMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.